4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Overview
Description
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It is used in research and is not intended for human or veterinary use. 4,5,6,7-Tetrahydroindoles, due to their easy aromatization, are good intermediates to synthesize indoles .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde and its derivatives has been the subject of various studies . For instance, 4,5,6,7-Tetrahydroindole on condensation with cyanoacetate leads to 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa- [ c ]-3 H -pyrrolizin-3-one .Molecular Structure Analysis
The InChI code for 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is 1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h5-6,10H,1-4H2 .Chemical Reactions Analysis
4,5,6,7-Tetrahydroindoles, due to their easy aromatization, are good intermediates to synthesize indoles . The condensation of 4,5,6,7-Tetrahydroindole with cyanoacetate leads to 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa- [ c ]-3 H -pyrrolizin-3-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde include a molecular weight of 149.19 g/mol and an InChI code of 1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h5-6,10H,1-4H2 .Scientific Research Applications
. This compound is instrumental in studying protein interactions and functions, particularly in the context of post-translational modifications and protein folding.
Antiviral Activity
Indole derivatives, including 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde , have been reported to exhibit antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, indicating potential for development into antiviral drugs .
Anti-inflammatory Applications
The indole nucleus, which is part of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde , is found in many compounds with anti-inflammatory activities. These properties make it a valuable scaffold for the development of new anti-inflammatory agents .
Anticancer Research
This compound is also a reactant in the synthesis of various anticancer agents. Its role in the development of novel therapeutic agents for cancer treatment is significant, as it can be used to create compounds that target specific pathways involved in cancer cell proliferation .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial effects. The structural features of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde make it a candidate for synthesizing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Enzyme Inhibition
The compound has applications in the synthesis of enzyme inhibitors. These inhibitors can be designed to target specific enzymes within cellular processes, offering a method to control diseases related to enzyme malfunction or overactivity .
Mechanism of Action
Target of Action
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, and prevention of cancer cell proliferation.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h5-6,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNVNMZVOJKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424690 | |
Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80744-01-0 | |
Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde in the synthesis of compounds with potential antimicrobial activity?
A1: In the study "Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives" [], 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde served as a crucial building block. It was reacted with 3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole and 3-hydrazinyl-5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxaline to yield Schiff's bases. These Schiff's bases were further modified to obtain diverse compounds, including benzohydrazide derivatives and cyclized products. The study aimed to evaluate the antimicrobial properties of these synthesized compounds against specific bacterial and fungal strains.
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